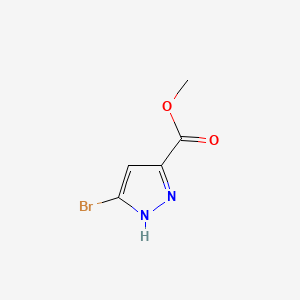

Methyl 5-bromo-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDJSZKPUPTTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855692 | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328893-17-9 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1328893-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with a bromine atom and a methyl ester group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound. Detailed experimental protocols, quantitative data, and a discussion of its reactivity are presented to support its application in research and development. Furthermore, this guide explores its role as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and illustrates the associated signaling pathway.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1328893-17-9 | [1] |

| Molecular Formula | C₅H₅BrN₂O₂ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| Physical Form | White to Yellow Solid | |

| Boiling Point (Predicted) | 329.5 ± 22.0 °C | [2] |

| Density (Predicted) | 1.781 ± 0.06 g/cm³ | [2] |

| Purity (Typical) | 97% | |

| Storage Temperature | Refrigerator |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly detailed in the searched literature, a highly probable synthetic route involves the esterification of 5-bromo-1H-pyrazole-3-carboxylic acid. The synthesis of the precursor acid and related esters has been described, providing a strong foundation for a viable synthetic pathway.[3][4]

Synthesis of the Precursor: 5-bromo-1H-pyrazole-3-carboxylic acid

A common route to 5-bromo-1H-pyrazole-3-carboxylic acid involves the bromination and subsequent oxidation of a suitable pyrazole precursor. For example, 3-methyl-5-bromopyrazole can be oxidized to the corresponding carboxylic acid.[4]

Experimental Protocol for the Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid (adapted from[4]):

-

Step 1: Synthesis of 3-methyl-5-bromopyrazole. In a 100 mL three-necked flask, 1.9 g of 3-aminomethyl-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide are mixed and heated to 70°C.

-

A solution of approximately 1.5 g of sodium nitrite in 5 mL of water is added slowly via a pressure-equalizing funnel.

-

The reaction mixture is stirred at 70°C for 30 minutes, then cooled to room temperature.

-

20 mL of THF and 20 mL of water are added, and the organic layer is extracted three times with 30 mL of ether.

-

The combined organic layers are washed with sodium sulfite solution, dried with magnesium sulfate, and filtered through silica gel.

-

The solvent is removed under reduced pressure to yield 3-methyl-5-bromopyrazole.

-

Step 2: Oxidation to 5-bromo-1H-pyrazole-3-carboxylic acid. In a 100 mL three-necked flask, 1.7 g of 3-methyl-5-bromopyrazole is dissolved in 20 mL of 0.1 M hydrochloric acid and heated to 50°C.

-

A solution of approximately 1.5 g of potassium permanganate in 5 mL of water is added slowly.

-

The reaction mixture is stirred at 70°C for 30 minutes and then cooled to room temperature.

-

The solution's pH is adjusted to be acidic, and it is extracted three times with 20 mL of ethyl acetate.

-

The combined organic layers are washed with water to yield 5-bromo-1H-pyrazole-3-carboxylic acid.

Proposed Esterification to this compound

The final step to obtain the target compound would be a Fischer esterification of the synthesized 5-bromo-1H-pyrazole-3-carboxylic acid.

Proposed Experimental Protocol:

-

Dissolve 5-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

dot

Figure 1: Proposed synthetic workflow for this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, data for closely related analogs can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole ring proton (C4-H), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the N-H proton of the pyrazole ring. The chemical shift of the C4-H proton in a similar bromo-pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, was observed at δ 6.25 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically in the range of 160-170 ppm. The signals for the pyrazole ring carbons will be in the aromatic region, and the methyl carbon of the ester will be observed upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.

-

A strong absorption around 1720-1740 cm⁻¹ due to the C=O stretching of the methyl ester.

-

C-N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.

-

C-Br stretching vibration, which is typically found in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the bromine atom.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is largely dictated by the functional groups present: the pyrazole ring, the bromine atom, and the methyl ester.

-

Pyrazole Ring: The N-H proton of the pyrazole ring can be deprotonated with a base, allowing for N-alkylation or N-arylation reactions to introduce substituents at the N1 position. This is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Bromine Atom: The bromine atom at the C5 position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[6] These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the synthesis of diverse compound libraries for screening.

-

Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives. This functional group transformation is often employed to improve solubility, introduce new interaction points with biological targets, or to serve as a prodrug moiety.

Biological Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound and related compounds have been identified as potential inhibitors of dihydroorotate dehydrogenase (DHODH).[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[7] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive target for cancer therapy.[7]

Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8] Recent studies have also shown that DHODH inhibition can trigger an immune response against tumors.[7]

Signaling Pathway of DHODH Inhibition

The inhibition of DHODH initiates a cascade of downstream cellular events. The depletion of pyrimidines is a central consequence, leading to replicative stress and cell cycle arrest. Furthermore, recent research has elucidated a more complex signaling network initiated by DHODH inhibition, involving mitochondrial stress and the activation of innate immune pathways.

dot

Figure 2: Signaling pathway initiated by the inhibition of DHODH.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery, offering multiple points for chemical modification. Its role as a potential DHODH inhibitor highlights its relevance in the development of novel anticancer and immunomodulatory therapies. This technical guide has provided a summary of its known chemical properties, a plausible synthetic route with experimental context, and an overview of its biological significance. Further research to fully characterize this compound with experimental data and to explore its therapeutic potential is warranted.

References

- 1. This compound | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1328893-17-9 [m.chemicalbook.com]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5-bromo-1H-pyrazole-3-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 5-bromo-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating predicted spectroscopic data with established analytical methodologies, this document serves as a practical resource for the characterization of this and similar pyrazole derivatives.

Compound Overview

This compound is a substituted pyrazole with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of approximately 205.01 g/mol .[1] Its structure features a five-membered pyrazole ring, substituted with a bromine atom at the C5 position and a methyl carboxylate group at the C3 position. The presence of two nitrogen atoms in the heterocyclic ring, along with the bromine and ester functionalities, gives rise to a unique electronic and structural profile that is amenable to thorough investigation by modern spectroscopic techniques.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂ | PubChem[1] |

| Molecular Weight | 205.01 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1328893-17-9 | PubChem[1] |

| SMILES | COC(=O)C1=NNC(=C1)Br | PubChem[1] |

| Physical Form | White to Yellow Solid | Sigma-Aldrich |

Spectroscopic Data Analysis (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of structurally related pyrazole derivatives.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃) would exhibit three distinct signals.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N-H (pyrazole ring) |

| ~7.0 | s | 1H | C4-H (pyrazole ring) |

| ~3.9 | s | 3H | O-CH₃ (methyl ester) |

-

The broad singlet in the downfield region is characteristic of the acidic N-H proton of the pyrazole ring. Its chemical shift can be highly dependent on solvent and concentration.

-

The singlet around 7.0 ppm is assigned to the lone proton on the pyrazole ring at the C4 position.

-

The sharp singlet at approximately 3.9 ppm corresponds to the three equivalent protons of the methyl group in the ester functionality.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show five distinct signals, corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester carbonyl) |

| ~145 | C3 (pyrazole ring) |

| ~130 | C5 (pyrazole ring) |

| ~110 | C4 (pyrazole ring) |

| ~52 | O-CH₃ (methyl ester) |

-

The downfield signal around 162 ppm is characteristic of the carbonyl carbon of the ester group.

-

The signals for the pyrazole ring carbons (C3, C5, and C4) are predicted based on the substitution pattern and electronic effects of the bromine and carboxylate groups.

-

The signal at approximately 52 ppm corresponds to the carbon of the methyl ester group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Medium, Broad | N-H Stretch (pyrazole ring) |

| ~3050 | Weak | C-H Stretch (aromatic-like) |

| ~2950 | Weak | C-H Stretch (methyl group) |

| ~1720 | Strong | C=O Stretch (ester carbonyl) |

| ~1550 | Medium | C=N Stretch (pyrazole ring) |

| ~1450 | Medium | C=C Stretch (pyrazole ring) |

| ~1250 | Strong | C-O Stretch (ester) |

| ~780 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show the molecular ion peak and characteristic fragment ions. The presence of bromine would be indicated by a characteristic M+2 isotopic pattern.

Predicted Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Assignment |

| 204/206 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 173/175 | Medium | [M - OCH₃]⁺ |

| 145/147 | Medium | [M - COOCH₃]⁺ |

| 125 | Low | [M - Br]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be performed to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography - GC):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC column separates the compound from any impurities before it enters the mass spectrometer.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Data Acquisition:

-

The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

As the compound elutes from the GC column, it is ionized in the EI source, and the resulting ions are separated and detected by the mass analyzer.

-

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the structure elucidation of an organic compound.

This workflow illustrates the systematic approach to structure determination, starting from the purified sample, proceeding through various spectroscopic analyses, and culminating in the proposal of the final chemical structure based on the integrated interpretation of all collected data. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined analysis allows for a confident assignment of the molecular architecture.

References

An In-depth Technical Guide to Methyl 5-bromo-1H-pyrazole-3-carboxylate

CAS Number: 1328893-17-9

This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, synthesis protocols, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, known for its stability and significant role in pharmacologically active compounds.[1][2] The molecule features a bromine atom at the 5-position and a methyl carboxylate group at the 3-position, providing two reactive sites for further chemical modification.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1328893-17-9 | [3][4] |

| Molecular Formula | C₅H₅BrN₂O₂ | [3][4] |

| Molecular Weight | 205.01 g/mol | [3][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Methyl 5-Bromopyrazole-3-carboxylate, Methyl 3-bromo-1H-pyrazole-5-carboxylate | [3][5] |

| Appearance | White to Yellow Solid | |

| Purity | ≥96% - 97% | [3] |

| Storage Temperature | Room temperature or Refrigerator | [3] |

Table 2: Computed Chemical Descriptors

| Descriptor | Value | Source |

| InChI | 1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | [5] |

| InChIKey | RLDJSZKPUPTTNO-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)C1=NNC(=C1)Br | [3][5] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | [3] |

| logP | 1.5949 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid precursor, 5-bromo-1H-pyrazole-3-carboxylic acid. The synthesis of this precursor is a multi-step process.

Experimental Protocol: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid

This protocol is adapted from patented laboratory procedures for the synthesis of the key intermediate.[6][7]

Step 1: Synthesis of 3-methyl-5-bromopyrazole from 3-aminopyrazole

-

In a 100 mL three-necked flask, combine 3-aminomethyl-5-methylpyrazole, concentrated hydrobromic acid, and cuprous bromide.[6]

-

Heat the mixture to a temperature between 60-80°C.[7]

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the reaction flask using a pressure-equalizing funnel.[6]

-

After the addition is complete, stir the reaction mixture at 70°C for 30-60 minutes.[6][7]

-

Cool the mixture to room temperature and perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ether or THF) and water.[6]

-

Wash the combined organic layers with a sodium sulfite solution, dry over anhydrous magnesium sulfate, and filter.[6]

-

Remove the solvent under reduced pressure to yield 3-methyl-5-bromopyrazole.[6]

Step 2: Oxidation to 5-bromo-1H-pyrazole-3-carboxylic acid

-

In a 100 mL three-necked flask, dissolve the 3-methyl-5-bromopyrazole obtained from Step 1 in 0.1 M hydrochloric acid.[6]

-

Heat the solution to 50°C.[6]

-

Prepare a solution of potassium permanganate in water.

-

Slowly add the potassium permanganate solution to the reaction flask.[6]

-

After the addition, increase the temperature to 70°C and stir for 30 minutes.[6]

-

Cool the reaction to room temperature and acidify the solution.

-

Extract the product with ethyl acetate. The desired 5-bromo-1H-pyrazole-3-carboxylic acid is obtained with high yield.[6]

Step 3: Esterification to this compound

-

Dissolve 5-bromo-1H-pyrazole-3-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its pyrazole core is a common scaffold in drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antibacterial, and anticancer properties.[8][9]

The two primary points of reactivity on the molecule are the bromine atom at the 5-position and the methyl ester at the 3-position.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides. This reaction is fundamental for introducing diverse functional groups to the pyrazole ring.[1]

-

Cross-Coupling Reactions: The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, linking the pyrazole core to other aryl or heteroaryl moieties, which is a common strategy in building libraries of potential drug candidates.[1]

-

Ester Hydrolysis and Amide Coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amide bonds, a key linkage in many drug molecules.[1]

Applications in Drug Discovery

This compound is a crucial intermediate for synthesizing a range of inhibitors and modulators targeting important biological pathways.[1]

-

PI3K Inhibitors: Used in oncology to block phosphatidylinositol-3-kinase signaling pathways.[1]

-

CRAC Channel Blockers: Potential therapeutics for autoimmune diseases like rheumatoid arthritis.[1]

-

Antiviral Agents: Pyrazole derivatives have shown activity against viruses such as Hepatitis C and HIV.[1]

-

Insecticides: The related precursor, 5-bromo-1H-pyrazole-3-carboxylic acid, is an intermediate in the synthesis of Chlorantraniliprole, a broad-spectrum insecticide.[6][7]

Logical Relationship Diagram

Caption: Role as an intermediate in pharmaceutical synthesis.

Safety and Handling

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Source:

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1222174-92-6) for sale [vulcanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS No:1328893-17-9 this compound|this compound - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]

- 5. This compound | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

Synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic routes, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure is a common scaffold in the design of bioactive molecules. This guide outlines two reliable methods for its synthesis, starting from commercially available precursors. The first route involves a Sandmeyer-type reaction followed by oxidation and esterification. The second route utilizes a cyclization-bromination-oxidation sequence followed by the final esterification step.

Synthetic Routes

Two principal synthetic pathways for the preparation of this compound are presented below. Both routes converge on the key intermediate, 5-bromo-1H-pyrazole-3-carboxylic acid, which is subsequently esterified.

Route 1: Sandmeyer-Type Reaction Pathway

This route commences with 3-aminopyrazole-3-carbonitrile and proceeds through a Sandmeyer-type bromination, followed by oxidation of the resulting methyl group to a carboxylic acid, and concludes with methyl esterification.

Caption: Synthetic pathway for Route 1.

Route 2: Alternative Cyclization Pathway

This alternative synthesis begins with 3-aminocrotononitrile and hydrazine hydrate to form an amino-methyl pyrazole intermediate, which is then subjected to bromination, oxidation, and final esterification.

Caption: Synthetic pathway for Route 2.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the two routes described.

Route 1: Detailed Experimental Protocol

Step 1: Synthesis of 3-aminomethyl-5-methylpyrazole [1]

-

In a 50 mL three-necked flask, combine 2.46 g of 3-aminopyrazole-3-carbonitrile and 20 mL of a 25% aqueous hydrazine hydrate solution.

-

Heat the mixture to reflux at 80°C for 8 hours.

-

After the reaction, remove the excess hydrazine hydrate under vacuum.

-

Distill the residue to obtain 3-aminomethyl-5-methylpyrazole.

Step 2: Synthesis of 3-methyl-5-bromopyrazole [1]

-

In a 100 mL three-necked flask, mix 1.9 g of 3-aminomethyl-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide.

-

Heat the mixture to 70°C.

-

Dissolve approximately 1.5 g of sodium nitrite in 5 mL of water and add it slowly to the flask using a pressure-equalizing funnel.

-

After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.

-

Cool the mixture to room temperature and add 20 mL of THF and 20 mL of water.

-

Extract the organic layer three times with 30 mL of ether.

-

Wash the combined organic layers with sodium sulfite solution, dry with magnesium sulfate, and filter through silica gel.

-

Remove the solvent under reduced pressure to yield 3-methyl-5-bromopyrazole.

Step 3: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid [1]

-

In a 100 mL three-necked flask, dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid and heat to 50°C.

-

Dissolve approximately 1.5 g of potassium permanganate in 5 mL of water and add it slowly to the flask.

-

After the addition, stir the reaction mixture at 70°C for 30 minutes.

-

Cool the solution to room temperature and adjust to an acidic pH.

-

Add 20 mL of ethyl acetate and perform extraction three times.

-

Adjust the pH of the organic layer to alkaline, wash with water, and then re-acidify to precipitate the product, 5-bromo-1H-pyrazole-3-carboxylic acid.

Step 4: Synthesis of this compound (Fischer Esterification)

-

In a round-bottom flask, suspend 1.0 g of 5-bromo-1H-pyrazole-3-carboxylic acid in 20 mL of methanol.

-

Add 0.5 mL of concentrated sulfuric acid dropwise.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data for Route 1

| Step | Product | Starting Material | Starting Quantity (g) | Product Quantity (g) | Yield (%) |

| 1 | 3-Aminomethyl-5-methylpyrazole | 3-Aminopyrazole-3-carbonitrile | 2.46 | - | 75[1] |

| 2 | 3-Methyl-5-bromopyrazole | 3-Aminomethyl-5-methylpyrazole | 1.9 | - | 62[1] |

| 3 | 5-Bromo-1H-pyrazole-3-carboxylic acid | 3-Methyl-5-bromopyrazole | 1.7 | - | 85[1] |

| 4 | This compound | 5-Bromo-1H-pyrazole-3-carboxylic acid | 1.0 | - | ~90 (Estimated) |

General Experimental Workflow

The following diagram illustrates a general workflow for a single synthetic step, encompassing reaction setup, monitoring, work-up, and purification.

Caption: General laboratory workflow for chemical synthesis.

Conclusion

This guide has detailed two effective synthetic routes for the preparation of this compound. The protocols provided are based on established chemical transformations and offer reliable methods for obtaining this valuable synthetic intermediate. Researchers can adapt these procedures to suit their specific laboratory conditions and scale requirements. The provided quantitative data serves as a benchmark for expected yields.

References

An In-depth Technical Guide to Methyl 5-bromo-1H-pyrazole-3-carboxylate: A Versatile Starting Material for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-pyrazole-3-carboxylate is a key heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its unique structural features, including a reactive bromine atom and a functionalizable carboxylate group on a stable pyrazole core, make it a versatile starting material for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of this compound

There are several established synthetic routes to this compound, each with its own advantages. Below are two common methods, starting from readily available precursors.

Method 1: Synthesis from Diethyl Acetylenedicarboxylate

This route involves the initial formation of the pyrazole ring through a condensation reaction, followed by bromination and esterification.

A [label="Diethyl\nAcetylenedicarboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Methylhydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ethyl 5-hydroxy-1-methyl-\n1H-pyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Phosphorus Oxybromide\n(POBr3)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Ethyl 5-bromo-1-methyl-\n1H-pyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Sodium Hydroxide\n(NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="5-bromo-1-methyl-\n1H-pyrazole-3-carboxylic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Methanol (MeOH),\nAcid catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Methyl 5-bromo-1-methyl-\n1H-pyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> C [label="Condensation"]; B -> C; C -> E [label="Bromination"]; D -> E; E -> G [label="Hydrolysis"]; F -> G; G -> I [label="Esterification"]; H -> I; }

Caption: Synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.Experimental Protocol: Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate [1]

-

Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Diethyl acetylenedicarboxylate is condensed with methylhydrazine to yield Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.[1]

-

Bromination: Dissolve Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (4.5 g, 26.5 mmol) in acetonitrile. Add phosphorus oxybromide (38 g, 132.5 mmol) and heat the mixture to reflux for 15 hours. After completion, the reaction mixture is cooled and slowly poured into a precooled saturated sodium carbonate solution. The resulting solid is filtered, and the filtrate is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.[1]

-

Hydrolysis: The resulting ethyl ester is hydrolyzed using a sodium hydroxide solution in alcohol to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[1]

-

Esterification: The carboxylic acid is then esterified using methanol in the presence of an acid catalyst to obtain the final product, this compound.

Method 2: Synthesis from 3-Aminocrotononitrile

This alternative synthesis begins with the formation of a pyrazole precursor, which then undergoes a series of transformations to yield the target molecule.[2]

A [label="3-Aminocrotononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3-Amino-5-methylpyrazole", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="HBr, NaNO2, CuBr", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="3-Methyl-5-bromopyrazole", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Potassium Permanganate\n(KMnO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="5-bromo-1H-pyrazole-\n3-carboxylic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Methanol (MeOH),\nAcid catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Methyl 5-bromo-1H-\npyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> C [label="Cyclization"]; B -> C; C -> E [label="Sandmeyer-type\nReaction"]; D -> E; E -> G [label="Oxidation"]; F -> G; G -> I [label="Esterification"]; H -> I; }

Caption: Synthesis from 3-Aminocrotononitrile.Experimental Protocol: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid [3]

-

Synthesis of 3-Amino-5-methylpyrazole: 3-Aminocrotononitrile is reacted with hydrazine hydrate in a cyclization reaction to form 3-amino-5-methylpyrazole.[2]

-

Synthesis of 3-Methyl-5-bromopyrazole: In a 100 mL three-necked flask, 1.9 g of 3-amino-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide are mixed and heated to 70°C.[3] A solution of 1.5 g of sodium nitrite in 5 mL of water is then added slowly. The mixture is stirred at 70°C for 30 minutes, cooled, and then extracted with ether. The organic layer is washed, dried, and concentrated to yield 3-methyl-5-bromopyrazole.[3] The reported yield for this step is 62%.[3]

-

Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid: 1.7 g of 3-methyl-5-bromopyrazole is dissolved in 20 mL of 0.1 M hydrochloric acid and heated to 50°C. A solution of 1.5 g of potassium permanganate in 5 mL of water is added slowly. The mixture is stirred at 70°C for 30 minutes, then cooled. After an acidic workup and extraction with ethyl acetate, the product is obtained.[3] The reported yield for this step is 85%.[3]

-

Esterification: The resulting carboxylic acid is esterified with methanol under acidic conditions to produce this compound.

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 3-Amino-5-methylpyrazole | 3-Methyl-5-bromopyrazole | HBr, NaNO2, CuBr | 62%[3] |

| 2 | 3-Methyl-5-bromopyrazole | 5-bromo-1H-pyrazole-3-carboxylic acid | KMnO4, HCl | 85%[3] |

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of various biologically active compounds.

Synthesis of Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of the chemical space around the core structure. For example, it is a key intermediate for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are being investigated as anti-cancer agents.[1]

Synthesis of Agrochemicals

A notable application of this starting material is in the synthesis of the insecticide chlorantraniliprole.[3] The synthesis involves the coupling of the pyrazole core with another heterocyclic moiety, highlighting the utility of the bromo-pyrazole intermediate.

Key Reactions of this compound

The reactivity of this compound is dominated by the bromine atom, which readily participates in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups at the 5-position of the pyrazole ring.

A [label="Methyl 5-bromo-1H-\npyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="R-B(OH)2\n(Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd Catalyst\n(e.g., Pd(PPh3)4)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Base\n(e.g., K2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Methyl 5-substituted-1H-\npyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> E [label="Suzuki Coupling"]; B -> E; C -> E; D -> E; }

Caption: Suzuki-Miyaura coupling reaction.Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound in a suitable solvent (e.g., DMF, toluene, or dioxane/water), is added the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer, typically by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing a wide range of N-aryl and N-heteroaryl pyrazoles from this compound.

A [label="Methyl 5-bromo-1H-\npyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="R1R2NH\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd Catalyst & Ligand\n(e.g., Pd2(dba)3, XPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Base\n(e.g., NaOtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Methyl 5-(amino)-1H-\npyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> E [label="Buchwald-Hartwig\nAmination"]; B -> E; C -> E; D -> E; }

Caption: Buchwald-Hartwig amination reaction.Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with this compound, a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, K3PO4, 1.5-2.5 equivalents). The amine (1.1-1.5 equivalents) and a dry, degassed solvent (e.g., toluene, dioxane) are added. The reaction mixture is sealed and heated until completion. The product is then isolated and purified following a standard aqueous workup and chromatographic separation.

Conclusion

This compound is a highly valuable and versatile starting material in modern organic synthesis. Its straightforward preparation and the reactivity of its bromine atom in key cross-coupling reactions provide a reliable platform for the construction of diverse and complex molecular architectures. The detailed synthetic protocols and reaction schemes presented in this guide are intended to empower researchers in the fields of drug discovery and agrochemical development to fully exploit the synthetic potential of this important heterocyclic building block.

References

- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 2. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological relevance of Methyl 5-bromo-1H-pyrazole-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Spectroscopic Data

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insight into the hydrogen atom environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N-H |

| ~7.0 | s | 1H | C4-H |

| ~3.9 | s | 3H | O-CH₃ |

Note: The chemical shift of the N-H proton can be highly variable and may be broadened or exchangeable with D₂O.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester) |

| ~145 | C3 |

| ~130 | C5 |

| ~110 | C4 |

| ~52 | O-CH₃ |

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

| m/z | Assignment |

| 204/206 | [M]⁺ (presence of Br isotopes) |

| 173/175 | [M - OCH₃]⁺ |

| 145/147 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 5-bromo-1H-pyrazole-3-carboxylic acid.

Step 1: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid

A detailed protocol for the synthesis of the precursor, 5-bromo-1H-pyrazole-3-carboxylic acid, has been described.[3] This typically involves the bromination and subsequent oxidation of a suitable pyrazole precursor.

Step 2: Esterification to this compound

The following is a standard Fischer esterification protocol adaptable for the synthesis of the title compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Spectroscopic Analysis

The characterization of the synthesized this compound would be performed using standard spectroscopic methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.[1][2]

-

Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight and fragmentation pattern of the compound.[1]

Biological Context and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7] A prominent mechanism of action for many pyrazole-containing compounds, such as the well-known drug Celecoxib, is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[4] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The inhibition of COX-2 is a critical therapeutic strategy for managing inflammation and has also been explored for its potential in cancer therapy.

Below is a diagram illustrating the simplified signaling pathway of COX-2 inhibition.

Caption: Simplified signaling pathway of COX-2 inhibition by a potential pyrazole derivative.

Experimental and Logical Workflow

The process from the synthesis of this compound to its characterization and potential biological evaluation follows a logical workflow.

Caption: Workflow from synthesis to potential biological evaluation of the title compound.

References

- 1. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academicstrive.com [academicstrive.com]

Technical Guide: Spectroscopic and Synthetic Protocols for Methyl 5-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and synthetic methodology for methyl 5-bromo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research. The information is structured to facilitate easy access and implementation in a laboratory setting.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of fully assigned experimental NMR data for this compound in publicly accessible literature, the following tables present predicted chemical shifts (δ) based on the analysis of structurally related pyrazole derivatives. These predictions serve as a reliable reference for the identification and characterization of the title compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 6.8 - 7.2 | Singlet | N/A |

| NH | 13.0 - 14.0 | Broad Singlet | N/A |

| OCH₃ | 3.8 - 4.0 | Singlet | N/A |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 140 - 145 |

| C4 | 110 - 115 |

| C5 | 125 - 130 |

| C=O | 160 - 165 |

| OCH₃ | 52 - 54 |

Solvent: DMSO-d₆

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor, 5-bromo-1H-pyrazole-3-carboxylic acid, and a general procedure for the subsequent esterification to yield the title compound. A standard protocol for NMR analysis is also included.

Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid

This procedure is adapted from synthetic routes for related brominated pyrazoles.

Materials:

-

3-Methyl-5-bromopyrazole

-

Potassium permanganate (KMnO₄)

-

0.1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Three-necked flask

-

Pressure-equalizing funnel

-

Stirrer

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

Dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid in a 100 mL three-necked flask and heat the mixture to 50°C.

-

Separately, dissolve approximately 1.5 g of potassium permanganate in 5 mL of water.

-

Slowly add the potassium permanganate solution to the flask using a pressure-equalizing funnel.

-

After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to acidic with concentrated HCl.

-

Add 20 mL of ethyl acetate and perform a liquid-liquid extraction. Repeat the extraction two more times.

-

Combine the organic layers and adjust the pH to alkaline with a suitable sodium hydroxide solution.

-

Wash the organic layer with water to obtain 5-bromo-1H-pyrazole-3-carboxylic acid.

Esterification to this compound

This is a general Fischer esterification protocol.

Materials:

-

5-bromo-1H-pyrazole-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

Procedure:

-

Suspend the synthesized 5-bromo-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

NMR Spectroscopic Analysis

This protocol is a standard method for acquiring high-quality NMR spectra of pyrazole derivatives.[1]

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1]

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and a sufficient number of scans.

-

Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.

Caption: Workflow for Synthesis and NMR Characterization.

References

Physical and chemical properties of Methyl 5-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its pyrazole core, substituted with a bromine atom and a methyl carboxylate group, offers versatile reactivity for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its applications in medicinal chemistry.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 205.01 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 1328893-17-9 | --INVALID-LINK-- |

| Physical Form | White to Yellow Solid | --INVALID-LINK-- |

| Boiling Point (Predicted) | 329.5 ± 22.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.781 ± 0.06 g/cm³ | --INVALID-LINK-- |

Solubility

| Solvent | Solubility | Source |

| Chloroform | Sparingly soluble | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | --INVALID-LINK-- |

| Methanol | Slightly soluble | --INVALID-LINK-- |

| Water | 1.5 g/L (25 °C, Calculated) | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of the precursor 5-bromo-1H-pyrazole-3-carboxylic acid, followed by its esterification.

Experimental Workflow for Synthesis

Detailed Experimental Protocol

Step 1: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid [1]

-

In a 100 mL three-necked flask, dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid.

-

Heat the solution to 50°C.

-

Slowly add a solution of 1.5 g of potassium permanganate in 5 mL of water to the flask using a pressure-equalizing funnel.

-

After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.

-

Cool the reaction to room temperature and adjust the pH to be acidic.

-

Extract the aqueous layer three times with 20 mL of ethyl acetate.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 5-bromo-1H-pyrazole-3-carboxylic acid.

Step 2: Fischer Esterification to this compound

-

To a solution of 5-bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Applications

The bromine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reactivity allows for the introduction of a wide range of aryl and heteroaryl substituents, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.

Suzuki Coupling Reaction Pathway

This versatile reactivity has led to the use of this compound as a key intermediate in the synthesis of various biologically active molecules, including PI3K inhibitors for oncology applications.[2]

Spectroscopic Data (Reference Data for Structurally Similar Compounds)

¹H and ¹³C NMR Spectroscopy

For a similar compound, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, the pyrazole H-4 proton appears as a singlet at δ 6.25 ppm.[3] The corresponding pyrazole C-4 carbon resonates at δ 95.8 ppm.[3] For this compound, one would expect a singlet for the pyrazole proton and signals for the methyl ester protons (around 3.8-4.0 ppm). The pyrazole ring carbons would appear in the aromatic region of the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a pyrazole carboxylate would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: A broad band around 3200-3400 cm⁻¹ (if the pyrazole nitrogen is unsubstituted).

-

C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.[4]

-

C=N and C=C stretch (pyrazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The compound should be stored in a cool, dry place under an inert atmosphere.[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an important tool for medicinal chemists and researchers. This guide provides a foundational understanding of this compound, enabling its effective use in the laboratory.

References

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a vast array of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic and agrochemical potential of pyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, kinase inhibitory, herbicidal, and insecticidal properties. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of key biological processes to aid in the ongoing research and development of novel pyrazole-based agents.

Data Presentation: A Comparative Overview of Biological Potency

The following tables summarize the quantitative data for various biological activities of representative pyrazole derivatives, allowing for a comparative analysis of their potency.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-isoxazole hybrid (4a-d) | HT-1080 | ≥ 100 | [1] |

| Pyrazole-1,2,3-triazole hybrid (5a-c) | HT-1080 | Average | [1] |

| 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one (4a) | Lung Cancer | Moderate (31.01% inhibition) | [1] |

| Pyrazole naphthalene derivatives (5a-5q) | MCF-7 | - | [1] |

| Indole-pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |

| Indole-pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |

| Pyrazole carbaldehyde derivative 43 | MCF7 | 0.25 | [2] |

| Pyrazolone-pyrazole derivative 27 | MCF7 | 16.50 | [2] |

| Pyrazolo[1,5-a]pyrimidine derivative 29 | MCF7, HepG2, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | [2] |

| Pyrazole-based hybrid heteroaromatic 55 | MCF7, A549, HCT116 | 6.53, 26.40, 59.84 | [2] |

| Pyrazolo[4,3-f]quinoline derivative 48 | HCT116, HeLa | 1.7, 3.6 | [2] |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazo-pyridine pyrazole 18 | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | < 1 | [3] |

| Pyrano[2,3-c] pyrazole 5c | E. coli, S. aureus | 6.25 | [3] |

| Pyrazole derivative 21a | A. fumigatus, C. albicans | 7.8, 2.9 | [3] |

| Pyrazole-thiazole hybrid (10) | Various bacteria | 1.9 - 3.9 | [4] |

| Pyrazole derivative 21c | Multi-drug resistant bacteria | 0.25 | [5] |

| Pyrazole derivative 23h | Multi-drug resistant bacteria | 0.25 | [5] |

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)

| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3,5-diarylpyrazole | 0.01 | - | - | [6] |

| Pyrazole-thiazole hybrid | 0.03 | 0.12 | 4 | [6] |

| Pyrazolo-pyrimidine | 0.015 | - | - | [6] |

| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 | [6] |

| Pyrazole derivative 2a | 0.01987 | - | - | [7] |

| Pyrazole derivative 3b | 0.03943 | 0.876 | 22.21 | [7] |

| Pyrazole derivative 4a | 0.06124 | 0.879 | 14.35 | [7] |

| Pyrazole derivative 5b | 0.03873 | 0.677 | 17.47 | [7] |

| Pyrazole derivative 5e | 0.03914 | 0.513 | 13.10 | [7] |

Table 4: Antiviral Activity of Pyrazole Derivatives

| Compound/Derivative | Virus | EC50 | Reference |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [4] |

| Pyrazole 412 | Measles virus (MeV) | 60 nM | [8] |

| 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazole 413 | Herpes simplex virus type-1 | 0.02 (IC50) | [8] |

| 1,3,4-trisubstituted pyrazole 415 | Hepatitis C virus (HCV) | 0.11 µM | [8] |

| 3,4-dichloro phenylpyrazole 416 | HIV | 0.047 µM | [8] |

| Hydrazone 6 | Newcastle disease virus (NDV) | 100% protection | [9][10] |

| Thiazolidinedione derivative 9 | Newcastle disease virus (NDV) | 100% protection | [9][10] |

| Pyrazolopyrimidine derivative 7 | Newcastle disease virus (NDV) | 95% protection | [9][10] |

Table 5: Anticonvulsant Activity of Pyrazole Derivatives

| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |

| Pyrazolyl semicarbazone 6k | sc-PTZ | 20.4 | [11] |

| Indole-pyrazole 25 | MES | 13.19 (mmol/kg) | |

| Pyrazolone derivative 11b | PTZ-induced seizures | - | |

| Pyrazolone derivative 11a | PTZ-induced seizures | - | |

| Pyrazolone derivative 11d | PTZ-induced seizures | - |

Table 6: Herbicidal Activity of Pyrazole Derivatives

| Compound/Derivative | Weed Species | IC50 / EC50 | Reference |

| Pyrazole isothiocyanate 3-1 | Echinochloa crusgalli | 64.32 µg/mL (EC50) | [5] |

| Pyrazole isothiocyanate 3-7 | Dactylis glomerata | 59.41 µg/mL (EC50) | [5] |

| Pyrazole benzophenone 5n | Barnyard grass | - | |

| Pyrazole benzophenone 5o | Barnyard grass | - | |

| Pyrazole-quinazoline-2,4-dione 10 | Arabidopsis thaliana HPPD | 84 nM (IC50) | |

| Picolinic acid derivative 17 | Arabidopsis thaliana root | 3.1 µM (IC50) | |

| Pyrazole amide derivative 16 | PPO enzyme | 0.04 mg/L (IC50) |

Table 7: Insecticidal Activity of Pyrazole Derivatives

| Compound/Derivative | Insect Species | LC50 | Reference |

| N-pyridylpyrazole thiazole 7g | Plutella xylostella | 5.32 mg/L | |

| N-pyridylpyrazole thiazole 7g | Spodoptera exigua | 6.75 mg/L | |

| N-pyridylpyrazole thiazole 7g | Spodoptera frugiperda | 7.64 mg/L | |

| Pyrazole derivative 7 | Culex pipiens (lab strain) | 180.35 µg/mL | |

| Pyrazole derivative 5 | Culex pipiens (lab strain) | 222.87 µg/mL | |

| Pyrazole derivative 9 | Culex pipiens (lab strain) | 235.25 µg/mL | |

| Flupyrimin analog B2 | Plutella xylostella | >70% mortality at 25 µg/mL | |

| Flupyrimin analog B3 | Plutella xylostella | >70% mortality at 25 µg/mL | |

| Flupyrimin analog B4 | Plutella xylostella | >70% mortality at 25 µg/mL |

Experimental Protocols: Methodologies for Key Biological Assays

This section provides detailed protocols for several key experiments commonly used to evaluate the biological activity of pyrazole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is widely used to assess the antimicrobial susceptibility of bacteria and fungi to various compounds.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and the test compounds are introduced into these wells. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective against the microorganism, a clear zone of inhibition will be observed around the well where microbial growth is prevented.

Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Uniformly swab the surface of the agar plates with the microbial suspension.

-

Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrazole derivative solution (at a known concentration) into each well. Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

-

MIC Determination (Broth Dilution Method): To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution assay is typically performed. Serial dilutions of the compound are prepared in a 96-well plate containing liquid growth medium and the microbial inoculum. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

COX-2 Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Principle: The activity of the COX-2 enzyme is determined by measuring the production of prostaglandins, such as prostaglandin E2 (PGE2), from its substrate, arachidonic acid. The inhibitory effect of a compound is assessed by quantifying the reduction in prostaglandin production in the presence of the compound.

Protocol:

-